molecular formula C16H13N3O3 B2943648 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-20-0

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2943648
CAS No.: 865286-20-0
M. Wt: 295.298
InChI Key: UWXRVHMWXPZPTF-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound of significant interest in medicinal chemistry research, built on a 1,3,4-oxadiazole core scaffold . This scaffold is recognized for its wide array of biological activities and is a common feature in the development of novel therapeutic agents . The 1,3,4-oxadiazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, which facilitates effective interactions with biological targets . Preliminary research on compounds within this class indicates promising antibacterial properties. Specifically, related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated highly potent activity against a range of Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Furthermore, this chemical family shows potential in anticancer research, as 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit critical enzymes and pathways involved in cancer cell proliferation . Researchers can utilize this compound as a key intermediate or precursor for further structural optimization and biological evaluation in these fields. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)15-18-19-16(22-15)17-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXRVHMWXPZPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining traction due to its efficiency and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways. The oxadiazole scaffold is known to inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . Additionally, it can interact with nucleic acids and proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences :
    • The oxadiazole ring is substituted with a 4-methoxyphenylmethyl group instead of a 3-methoxyphenyl group.
    • A sulfamoyl group (-SO₂-NR₂) replaces the benzamide’s hydrogen at the para position.
  • Biological Activity : LMM5 exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (IC₅₀ = 2.1 µM), outperforming fluconazole in resistant strains .
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences :
    • A furan-2-yl group replaces the 3-methoxyphenyl substituent.
    • The sulfamoyl group contains cyclohexyl and ethyl substituents.
  • Biological Activity : LMM11 shows moderate antifungal activity (IC₅₀ = 8.3 µM) but lower cytotoxicity than LMM5, suggesting substituent-dependent selectivity .
HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide)
  • Key Differences :
    • A 3-fluorophenyl group and trifluoromethoxy (-OCF₃) substituent are present.
  • Biological Activity: This compound demonstrates potent antibacterial activity against Neisseria gonorrhoeae (MIC = 0.5 µg/mL), attributed to the electron-withdrawing fluorine atoms enhancing membrane penetration .

Substituent Variations on the Benzamide Core

OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide)
  • Key Differences :
    • A 3,5-dimethoxyphenyl group on the oxadiazole and a sulfonyl-oxazolidine group on the benzamide.
  • Biological Activity : OZE-II exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 4 µg/mL) due to enhanced hydrophobicity from the oxazolidine group .
Compound 2r (N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide)
  • Key Differences :
    • A 4-methylbenzamide core and 4-methoxyphenyl substituent.
  • Synthesis : Synthesized via condensation of hydrazides with benzaldehydes, yielding 90% purity .

Structure-Activity Relationship (SAR) Insights

  • Sulfamoyl vs. Trifluoromethoxy : Sulfamoyl groups (LMM5, LMM11) enhance enzyme inhibition via hydrogen bonding, while trifluoromethoxy (HSGN-237) improves lipophilicity for membrane penetration .
  • Heterocyclic Modifications : Thiophene (Compound 25, ) or furan (LMM11) substituents on oxadiazole alter π-π stacking interactions with aromatic residues in enzyme active sites .

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound contains a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 3-methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:

N 5 3 methoxyphenyl 1 3 4 oxadiazol 2 yl benzamide\text{N 5 3 methoxyphenyl 1 3 4 oxadiazol 2 yl benzamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of the p53 pathway and inhibition of cell proliferation . Specific findings include:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bMDA-MB-2312.41Caspase activation

These results suggest that modifications to the oxadiazole structure can enhance biological potency against cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Certain compounds exhibit significant inhibition of inflammatory mediators, making them candidates for further development in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study reported the synthesis of new oxadiazole derivatives that demonstrated high activity against N. gonorrhoeae. These compounds were well-tolerated in human cell lines and showed good absorption characteristics .
  • Cytotoxicity Evaluation : In vitro studies revealed that specific derivatives exhibited cytotoxic effects on various cancer cell lines, with some showing higher efficacy than standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular docking studies indicated strong interactions between the oxadiazole moiety and target proteins involved in cancer progression, suggesting a potential mechanism for the observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be validated?

  • Methodology : A common route involves coupling 3-methoxybenzoyl chloride with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Key steps include:

  • Hydrazide formation : React 3-methoxybenzoic acid with hydrazine hydrate under reflux in ethanol.
  • Oxadiazole cyclization : Treat the hydrazide with cyanogen bromide (BrCN) in methanol (0–5°C, 4–6 hours) to form the oxadiazole core .
  • Amide coupling : Use a base (e.g., NaH) in dry THF to couple the oxadiazole amine with benzoyl chloride derivatives.
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~12–14 min) and structural integrity via 1H NMR^1\text{H NMR} (e.g., oxadiazole proton at δ 8.2–8.5 ppm) and ESI-MS (expected [M+H]+ ~336.3) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Approach :

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 μM suggest potency .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values <1 μM (similar to MMV102872 analogs) indicate strong cytotoxicity .
  • Enzyme inhibition : Test against kinases (e.g., GSK-3β) via fluorescence-based assays (ATP competition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Key Modifications :

  • Oxadiazole substitution : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF3) to improve enzyme binding (e.g., ~2x potency in analogs with 4-Cl substitution) .
  • Benzamide variations : Introduce sulfonamide or trifluoromethyl groups at the para-position to enhance hydrophobicity and target affinity (logP optimization via Molinspiration) .
    • Validation : Compare IC50 shifts in enzyme assays (e.g., HDAC inhibition) and molecular docking scores (AutoDock Vina) to prioritize derivatives .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

  • Protocol :

  • Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like GSK-3β. Key interactions include hydrogen bonds between the oxadiazole N(3) and Val135 (distance ~2.9 Å) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess complex stability (RMSD <2 Å) and identify critical residues (e.g., Thr138 in Ca²⁺/calmodulin systems) .
  • Off-target screening : Employ SwissTargetPrediction to evaluate kinase or protease cross-reactivity .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Case Example : If antifungal activity is strong (Candida auris IC50 <0.5 μM) but inconsistent in bacterial models:

  • Hypothesis : Differences in membrane permeability (e.g., Gram-negative outer membrane barriers).
  • Testing : Use efflux pump inhibitors (e.g., PaβN) in combination assays. A >4x MIC reduction suggests pump-mediated resistance .
  • Structural Adjustments : Introduce bulky substituents (e.g., naphthyl) to evade efflux .

Methodological Challenges

Q. What strategies improve crystallographic refinement for oxadiazole-containing compounds?

  • Crystallization : Use vapor diffusion (e.g., 20% PEG 3350, 0.1 M Tris pH 8.5) to grow single crystals.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning (Hooft parameter <0.3) via TWIN/BASF commands .
  • Validation : Check R1/wR2 (<0.05/0.15) and electron density maps (no peaks >1 eÅ⁻³) .

Q. How can researchers validate enzyme inhibition mechanisms beyond IC50 measurements?

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive (increased Km) vs. non-competitive (decreased Vmax) inhibition.
  • ITC : Use isothermal titration calorimetry to measure binding thermodynamics (ΔG, ΔH) .
  • Cellular Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Tables for Key Data

Table 1 : Representative Bioactivity Data for Oxadiazole Analogs

CompoundTargetIC50/EC50Reference
MMV102872 (4-Cl analog)Candida auris0.5 μM
LMM5 (4-OCH3 analog)Thioredoxin Red.1.2 μM
HDAC Inhibitor (naphthyl)HDAC60.8 nM

Table 2 : Synthetic Yields and Purity for Common Derivatives

Derivative SubstituentYield (%)HPLC Purity (%)
3-OCH3 (Parent compound)3595.5
4-CF31595.3
4-Naphthyl2997.9

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